2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl-
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Overview
Description
2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- is a compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxazolidinone, 3-(bromoacetyl)-4-phenyl- can be achieved through several methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides. This reaction is catalyzed by bifunctional phase-transfer catalysts (PTCs) and typically occurs in the presence of a solvent such as PhCl at elevated temperatures (around 100°C) for about 12 hours . The reaction yields good to high amounts of the desired product.
Industrial Production Methods
Industrial production of 2-oxazolidinones often involves non-phosgene routes due to the high toxicity of phosgene. Methods such as the ring-opening of aziridines by CO2 and the one-pot reaction of primary amines with epoxides and CO2 are commonly employed . These methods are preferred for their efficiency and lower environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromoacetyl group.
Scientific Research Applications
2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly antibiotics.
Organic Synthesis: The compound is used as a chiral auxiliary in stereoselective transformations.
Biological Research: It is studied for its potential antibacterial properties against multidrug-resistant Gram-positive bacteria.
Industrial Applications: The compound is used in the synthesis of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-oxazolidinone, 3-(bromoacetyl)-4-phenyl- involves its interaction with molecular targets such as the ribosomal 50S subunit in bacteria. This interaction inhibits protein synthesis by preventing the formation of a functional 70S initiation complex . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant strains.
Uniqueness
2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its bromoacetyl group allows for further functionalization, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-6-10(14)13-9(7-16-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSTWKDFLSXEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CBr)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395134 |
Source
|
Record name | 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305859-70-5 |
Source
|
Record name | 2-Oxazolidinone, 3-(bromoacetyl)-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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